A Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole): A Keystone Protecting Group Strategy in Heterocyclic Synthesis
A Technical Guide to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (SEM-Pyrazole): A Keystone Protecting Group Strategy in Heterocyclic Synthesis
This document provides an in-depth technical examination of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS No. 133560-57-3), a critical reagent in modern organic synthesis and drug discovery. Known commonly as SEM-pyrazole, this compound is not merely a pyrazole derivative but a sophisticated synthetic tool. Its value lies in the strategic deployment of the (2-(Trimethylsilyl)ethoxy)methyl (SEM) group to temporarily mask the reactive N-H proton of the pyrazole ring. This guide will elucidate the synthesis, properties, and reactivity of SEM-pyrazole, with a focus on the causal mechanisms that make it an indispensable asset for researchers, particularly those in pharmaceutical and agrochemical development.
Core Concepts: The Pyrazole Scaffold and the Necessity of Protection
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors, anti-inflammatory agents, and treatments for erectile dysfunction.[1][2] The acidic N-H proton of an unsubstituted pyrazole, however, complicates many synthetic transformations. It can interfere with organometallic reagents, lead to poor regioselectivity in alkylation and acylation reactions, and prevent desired C-H functionalization.[3][4]
The strategic application of a protecting group is therefore paramount. The ideal group must be robust enough to withstand a variety of reaction conditions yet be removable under mild conditions that do not compromise the integrity of the final molecule. The SEM group excels in this role, offering a distinct set of advantages over other common protecting groups.[5][6]
Physicochemical and Spectroscopic Profile
A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use.
| Property | Value | Source |
| CAS Number | 133560-57-3 | [5][7][8][9][10] |
| Molecular Formula | C₉H₁₈N₂OSi | [7][10] |
| Molecular Weight | 198.34 g/mol | [5][10] |
| Appearance | Typically a liquid or low-melting solid | General Knowledge |
| InChI Key | UIPXBTCPQJIXTO-UHFFFAOYSA-N | [5][9] |
Spectroscopic analysis is crucial for confirming the identity and purity of SEM-pyrazole. While specific spectra are proprietary, the expected characteristics include:
-
¹H NMR: Signals corresponding to the trimethylsilyl (TMS) group protons (a sharp singlet around 0 ppm), the two methylene groups of the ethoxy-methyl linker, and the distinct protons of the pyrazole ring.
-
¹³C NMR: Resonances for the carbon atoms of the pyrazole ring, the linker, and the TMS group.
-
FT-IR: Stretching frequencies confirming the presence of C-H, C-N, and Si-C bonds.[5]
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.
Synthesis of SEM-Pyrazole: A Validated Protocol
The most common and reliable synthesis involves the N-alkylation of pyrazole with 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl).[5] The choice of base and solvent is critical for achieving high yields and purity.
Causality of Reagent Selection:
-
Base (Sodium Hydride, NaH): A strong, non-nucleophilic base is required to completely deprotonate the pyrazole N-H (pKa ≈ 14.2). NaH accomplishes this irreversibly, forming the sodium salt of pyrazole and hydrogen gas. This ensures the pyrazole nitrogen is sufficiently nucleophilic to attack the SEM-Cl electrophile.
-
Solvent (Anhydrous THF/DMF): Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.[5] They effectively dissolve the pyrazole salt and reagents without interfering with the reaction, as they lack acidic protons. Anhydrous conditions are essential to prevent quenching the NaH and the pyrazole anion.
Experimental Protocol: Synthesis of SEM-Pyrazole
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add pyrazole (1.0 eq).
-
Suspension: Suspend the pyrazole in anhydrous THF (approx. 0.5 M concentration).
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases and the solution becomes a clear or slightly hazy suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield pure 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole.
Caption: Workflow for the Synthesis of SEM-Pyrazole.
Reactivity and Strategic Applications in Synthesis
The true utility of SEM-pyrazole is demonstrated in its diverse reactivity, which allows for precise functionalization of the pyrazole ring. The SEM group is stable to a wide range of reagents, including organometallics (n-BuLi, Grignards), mild acids, and bases, making it a highly orthogonal protecting group.[5][11]
Regiocontrolled C-H Functionalization
One of the most powerful applications of SEM protection is in directing C-H arylation. The intrinsic reactivity of the pyrazole C-H bonds is C-5 > C-4 >> C-3.[3] The SEM group enables palladium-catalyzed arylation to proceed selectively at the most reactive C-5 position.[3]
A groundbreaking strategy known as the "SEM switch" was developed to overcome the low reactivity of the C-3 position. This process involves the transposition of the SEM group from one nitrogen to the other, which effectively transforms the unreactive C-3 position into a reactive C-5 position, enabling subsequent arylation.[3][4] This elegant maneuver provides a route to fully substituted pyrazoles with complete regiocontrol, a task that is difficult to achieve by other means.[3]
Lithiation and Electrophilic Trapping
The SEM-protected pyrazole can be deprotonated at the C-5 position using a strong base like n-butyllithium (nBuLi) at low temperatures (-78 °C). The resulting lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles, such as aldehydes, ketones, or alkyl halides, to introduce new substituents. A patent describes the lithiation of SEM-pyrazole followed by reaction with an aldehyde to form a key intermediate.[12]
Precursor for Cross-Coupling Reactions
SEM-pyrazole serves as an excellent starting material for creating more complex building blocks. For instance, it can be converted into (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. This boronic acid derivative is a valuable intermediate for Suzuki-Miyaura cross-coupling reactions, allowing for the formation of C-C bonds with aryl or vinyl halides under palladium catalysis.[13] This is a cornerstone strategy in the construction of complex molecules for drug discovery.[13]
Caption: Key Synthetic Pathways from SEM-Pyrazole.
Deprotection: Releasing the Core Scaffold
The final and most critical step is the efficient removal of the SEM group to unveil the N-H pyrazole. Two primary, mechanistically distinct methods are employed.
Protocol 1: Fluoride-Mediated Deprotection
This is often the preferred method due to its mild and orthogonal nature. The high affinity of fluoride ions for silicon drives the reaction.
Mechanism: The fluoride anion (e.g., from tetrabutylammonium fluoride, TBAF) attacks the silicon atom, forming an unstable pentavalent silicate intermediate. This triggers a β-elimination cascade, releasing the deprotected pyrazole, along with neutral, volatile byproducts (formaldehyde, ethylene, and a fluorosilane).[11]
-
Dissolution: Dissolve the SEM-protected pyrazole (1.0 eq) in anhydrous THF.
-
Reagent Addition: Add a solution of TBAF in THF (1.0 M, 1.5-2.0 eq) at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may require gentle heating (40-50 °C) to proceed to completion.
-
Workup: Once complete, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash, dry, and concentrate the organic layers. Purify the product by chromatography or crystallization.
Protocol 2: Acid-Mediated Deprotection
This method is also effective but can be less compatible with acid-sensitive functional groups elsewhere in the molecule.
Mechanism: The reaction is initiated by protonation of the ether oxygen. Subsequent cleavage of the C-O bond generates a stabilized oxocarbenium ion and 2-(trimethylsilyl)ethanol. The latter readily eliminates under acidic conditions to form ethylene and a silyl species.
-
Dissolution: Dissolve the SEM-protected pyrazole in a protic solvent like ethanol or methanol.
-
Acid Addition: Add a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).[3][14]
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Neutralization: Carefully neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent and purify as described above.
Caption: Mechanisms for SEM Group Cleavage.
Conclusion: A Validated Tool for Complex Synthesis
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole is more than a simple derivative; it is a meticulously designed synthetic intermediate that embodies the principles of modern protecting group strategy. Its robust nature allows for complex manipulations of the pyrazole core, while its predictable and high-yield deprotection under distinct conditions provides flexibility at the culmination of a synthetic route. For researchers in drug development, SEM-pyrazole provides a reliable and authoritative method for accessing novel, highly functionalized pyrazole-based pharmacophores, such as JAK inhibitors, thereby accelerating the discovery of new therapeutic agents.[5]
References
-
Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC, NIH. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid. Retrieved from [Link]
-
Knochel, P., et al. (2021). Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Substituted Pyrazole N-Oxide and Pyrazole from Propargyl Amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. Retrieved from [Link]
-
Larhed, M., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Retrieved from [Link]
-
Volza. (n.d.). Methyl Chemical & HSN Code 9802 Imports in World. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2015). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link]
-
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Spiro-fused cyclohexane derivatives as HSL inhibitors for treating diabetes.
-
Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-Pyrazol-4-yl)-7-(2-(trimethylsilyl)ethoxy)methyl-7H-pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]
-
Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]
-
PubMed. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Retrieved from [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. Retrieved from [Link]
-
RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Retrieved from [Link]
-
PMC, PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
PMC, NIH. (n.d.). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Retrieved from [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 133560-57-3 | 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 8. chemscene.com [chemscene.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 1-((2-(Trimethylsilyl)Ethoxy)Methyl)-1H-Pyrazole CAS#: 133560-57-3 [m.chemicalbook.com]
- 11. One moment, please... [total-synthesis.com]
- 12. CN102858743A - ä½ä¸ºå¯ç¨äºæ²»çç³å°¿ç çhslæå¶åçèºç¯-ç¨ åçç¯å·±ç·è¡çç© - Google Patents [patents.google.com]
- 13. (1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazol-4-yl)boronic acid [myskinrecipes.com]
- 14. mdpi.com [mdpi.com]
